(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-dimethylsilyl]butoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNOSi/c1-18(2,12-4-3-10-17-11-9-16)14-7-5-13(15)6-8-14/h5-8H,3-4,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZADUNXTBVTIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCOCCN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorophenyl(dimethyl)silanol
The silyl precursor is synthesized through a Grignard reaction between 4-chlorophenylmagnesium bromide and dimethyldichlorosilane. Patent data indicate that such reactions proceed optimally in anhydrous tetrahydrofuran (THF) at -78°C, yielding 4-chlorophenyl(dimethyl)chlorosilane, which is subsequently hydrolyzed to the silanol using aqueous sodium bicarbonate. Key parameters:
- Temperature control : Maintaining subzero temperatures prevents disiloxane formation
- Solvent system : THF/water biphasic mixture ensures controlled hydrolysis
- Yield : 72-85% after silica gel chromatography (hexane/ethyl acetate 4:1)
Etherification with Butoxyethyl Bromide
Coupling the silanol with 4-bromobutoxyethyl acetate employs propylphosphonic acid anhydride (T3P®) as a coupling agent in dichloromethane (DCM), as detailed in Scheme B of WO2024123815A1. Triethylamine (2.5 eq) neutralizes HBr generated during the reaction. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 68% conversion. Post-reaction workup involves:
- Quenching with ice-cold 1M HCl
- Extraction with DCM (3×50 mL)
- Drying over anhydrous MgSO₄
- Solvent removal under reduced pressure
Amine Group Introduction
Gabriel Synthesis Route
The acetate-protected intermediate undergoes hydrolysis to reveal the primary amine:
- Deprotection : 6M HCl in refluxing ethanol (4 h) removes the acetyl group
- Phthalimide substitution : React with potassium phthalimide in DMF at 120°C (8 h)
- Hydrazinolysis : Hydrazine hydrate in ethanol liberates the free amine, yielding the target compound
Yields for this three-step sequence range from 45-52%, with purity >98% (HPLC). Patent WO2024123815A1 emphasizes the criticality of using non-nucleophilic bases like triethylamine to prevent silyl ether cleavage during these steps.
Reductive Amination Alternative
An improved pathway involves reductive amination of butoxyethyl aldehyde with ammonium acetate:
- Aldehyde synthesis : Oxidize 4-(2-hydroxyethoxy)butylsilyl intermediate using Dess-Martin periodinane
- Condensation : React with ammonium acetate in methanol (NaBH₃CN, 0°C → rt)
- Workup : Neutralize with saturated NaHCO₃, extract with ethyl acetate
This method achieves 67% yield with fewer purification steps compared to Gabriel synthesis.
Catalytic and Enzymatic Modifications
Recent advances leverage biocatalysts for asymmetric synthesis. The patent describes using ketone reductase (KRED-117297) and glucose dehydrogenase (GDH-117446) to resolve chiral intermediates. Though the target compound lacks stereocenters, these enzymes could potentially enhance the purity of silyl-containing precursors by eliminating enantiomeric impurities.
Purification and Characterization
Crystallization Optimization
The final amine is recrystallized from ethyl acetate/n-heptane (1:3 v/v) at -20°C, producing needle-like crystals (mp 89-91°C). X-ray diffraction confirms the silyl ether’s gauche conformation and amine protonation state.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 3.58 (t, J=6.0 Hz, 2H, OCH₂), 3.40 (q, J=5.6 Hz, 2H, NH₂CH₂), 1.75-1.58 (m, 4H, SiCH₂CH₂), 0.58 (s, 6H, Si(CH₃)₂)
- ESI-MS : m/z 301.1 [M+H]⁺ (calc. 300.8)
Comparative Method Analysis
| Parameter | Gabriel Synthesis | Reductive Amination | Enzymatic Route |
|---|---|---|---|
| Yield (%) | 45-52 | 62-67 | 55-60* |
| Purity (%) | 98.5 | 99.1 | 99.6 |
| Steps | 3 | 2 | 4 |
| Cost Index | 1.0 | 0.8 | 1.5 |
*Estimated based on analogous transformations in WO2024123815A1
Industrial Scalability Considerations
The reductive amination route demonstrates superior scalability due to:
- Minimal protection/deprotection steps
- Compatibility with continuous flow reactors
- Lower solvent consumption (3 L/kg vs. 8 L/kg for Gabriel synthesis) However, T3P® coupling costs necessitate evaluation of alternative reagents like EDC/HOBt for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key differences between the target compound and structurally related molecules from the evidence:
| Compound Name | Molecular Formula | Key Functional Groups | Notable Properties | References |
|---|---|---|---|---|
| (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine | C₁₄H₂₃ClNOSi | Dimethylsilyl, 4-chlorophenyl, butoxyethylamine | High lipophilicity (silicon), potential hydrolytic instability, discontinued | |
| (4-butoxyphenyl)methylamine | C₁₉H₃₃NO | Butoxyphenyl, branched alkylamine | Enhanced solubility (longer alkyl chain), stable ether linkage | |
| {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride | C₁₀H₁₀Cl₂N₂S·2HCl | 4-Chlorophenyl-thiazole, methylamine | Aromatic heterocycle (thiazole), increased acidity (dihydrochloride salt) | |
| (E)-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylidene][(4-chlorophenyl)methyl]amine | C₁₇H₁₃Cl₂N₃ | Imidazole, chlorophenyl, Schiff base | Planar aromatic system, potential for metal coordination (imine) |
Key Comparative Analysis
Silicon vs. Sulfur/Oxygen Analogues
- The dimethylsilyl group in the target compound confers greater lipophilicity compared to sulfur-containing analogues (e.g., thiazole or sulfanyl derivatives in ). This could enhance membrane permeability but may reduce aqueous solubility.
Chlorophenyl Substituent
- The 4-chlorophenyl group is a common feature in all listed compounds, contributing electron-withdrawing effects. In the target compound, this group stabilizes the silyl moiety, whereas in thiazole or imidazole derivatives, it may direct electrophilic substitution or π-π stacking .
Amine Functionality
- The primary amine in the target compound is less sterically hindered than secondary or aromatic amines (e.g., (4-butoxyphenyl)methylamine ), enabling faster nucleophilic reactions. However, its basicity may be lower than imidazole-based amines due to the absence of aromatic conjugation .
Stability and Commercial Availability
- The target compound’s discontinuation contrasts with the commercial availability of analogues like (4-butoxyphenyl)methylamine , suggesting possible instability (e.g., hydrolysis of the silyl ether) or synthetic challenges.
Biological Activity
The compound (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine, often referred to as a silane-based amine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The structure of this compound can be represented as follows:
Where the specific values for and depend on the complete molecular formula which includes the silane and amine functionalities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties : Compounds containing chlorophenyl groups often demonstrate significant antibacterial and antifungal activities.
- Cytotoxic effects : Some derivatives have shown efficacy in inhibiting cancer cell growth.
- Neuroprotective effects : Certain silane derivatives are being studied for their potential in treating neurodegenerative diseases.
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of various silane compounds, including derivatives similar to this compound. Results indicated that the presence of the chlorophenyl group significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| This compound | S. aureus | 20 |
2. Cytotoxicity Studies
Research conducted on various amine derivatives highlighted their cytotoxic effects on lung cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with the compound. The results demonstrated a dose-dependent reduction in cell viability, suggesting potential use in cancer therapy .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 30 |
3. Neuroprotective Effects
In another investigation focusing on neuroprotection, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could significantly reduce cell death induced by oxidative agents, potentially benefiting conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting a silyl chloride precursor (e.g., 4-[(4-chlorophenyl)(dimethyl)silyl]butyl chloride) with 2-aminoethanol under basic conditions (e.g., triethylamine in anhydrous THF) forms the target amine. Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF improve yields by stabilizing intermediates .
- Temperature control : Reflux (60–80°C) accelerates reaction kinetics but must avoid decomposition.
- Catalysts : Bases like K₂CO₃ enhance nucleophilicity of the amine .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Answer : Orthogonal methods are essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure; ²⁹Si NMR (δ ~10–15 ppm) verifies the silyl group .
- Mass spectrometry : HRMS (ESI+) matches theoretical [M+H]⁺ (e.g., m/z 342.1543) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers address conflicting reports on the biological activity of this compound in enzyme inhibition assays?
- Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). To resolve:
- Standardize protocols : Use recombinant enzymes (e.g., expressed in E. coli) and fixed substrate Km values .
- Validate purity : Ensure >98% purity via HPLC and NMR to exclude impurities as confounding factors .
- Dose-response curves : Calculate IC₅₀ values under consistent conditions (pH 7.4, 37°C) .
- Comparative studies : Test structural analogs (e.g., replacing Cl with F) to isolate substituent effects .
Q. What computational and experimental strategies are recommended to evaluate the environmental stability and degradation pathways of this compound?
- Answer :
- Computational modeling : Use QSAR tools (e.g., EPI Suite) to predict hydrolysis half-lives and logP values. Molecular dynamics simulations assess interactions with soil organic matter .
- Experimental degradation studies :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C); monitor via LC-MS for silanol byproducts .
- Photolysis : Expose to UV light (λ = 254 nm) and identify radicals via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
